3-(2,4-Difluorophenyl)azetidine
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Overview
Description
3-(2,4-Difluorophenyl)azetidine is a chemical compound with the molecular formula C9H9F2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluorophenyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is carried out under photochemical conditions to form the azetidine ring. Another method involves the DABCO-catalyzed [2+2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane .
Industrial Production Methods
Industrial production methods for 3-(2,4-Difluorophenyl)azetidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can lead to the formation of substituted azetidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include azetidinones, substituted azetidines, and various functionalized derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2,4-Difluorophenyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and exert pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the difluorophenyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Uniqueness
3-(2,4-Difluorophenyl)azetidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-1-2-8(9(11)3-7)6-4-12-5-6/h1-3,6,12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJPDAABEONVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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